molecular formula C8H16N2 B13469882 2-Ethyl-2-azaspiro[3.3]heptan-6-amine

2-Ethyl-2-azaspiro[3.3]heptan-6-amine

Cat. No.: B13469882
M. Wt: 140.23 g/mol
InChI Key: MGADNMSYVNZDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-azaspiro[3.3]heptan-6-amine is a spirocyclic amine compound characterized by a unique spirocyclic structure. This compound has garnered interest in the fields of medicinal chemistry and drug design due to its potential biological activities and structural novelty .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-ethyl-2-azaspiro[3.3]heptan-6-amine

InChI

InChI=1S/C8H16N2/c1-2-10-5-8(6-10)3-7(9)4-8/h7H,2-6,9H2,1H3

InChI Key

MGADNMSYVNZDTI-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(C1)CC(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-azaspiro[3.3]heptan-6-amine typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the cyclization of corresponding 1,3-bis-electrophiles at 1,1-carbon or 1,1-nitrogen bis-nucleophiles . This process can be carried out under various conditions, including thermal [2+2] cycloaddition reactions between endocyclic alkenes and isocyanates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ protecting group-free routes and cyclization reactions under basic conditions .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-azaspiro[3.3]heptan-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation and alane for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include epoxides, β-lactams, and various polyfunctionalized bicyclic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-azaspiro[3.3]heptan-6-amine stands out due to its unique spirocyclic structure, which provides a rigid and sterically constrained framework. This structural feature enhances its potential as a selective and efficient ligand for biological targets, making it a valuable compound in medicinal chemistry and drug design .

Biological Activity

2-Ethyl-2-azaspiro[3.3]heptan-6-amine is a spirocyclic amine compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

The synthesis of this compound typically involves ring closure reactions of 1,3-bis-electrophiles with 1,1-carbon or nitrogen bis-nucleophiles. The compound's molecular formula is C8H16N2C_8H_{16}N_2, with a molecular weight of 140.23 g/mol. Its structural representation includes a spirocyclic framework that enhances its potential as a ligand in biological systems.

PropertyValue
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
IUPAC NameThis compound
InChI KeyMGADNMSYVNZDTI-UHFFFAOYSA-N

The mechanism of action for this compound primarily involves its interaction with various biological targets, similar to the piperidine ring structure. This interaction can modulate receptor activity or enzyme functions, making it a candidate for drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been explored for its potential as a bioisostere of piperidine in drug design, particularly for inhibiting enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Studies have shown that derivatives of 2-Ethyl-2-azaspiro[3.3]heptan can exhibit antimicrobial activity, potentially making them suitable candidates for developing new antibacterial agents.

Case Study: Antimicrobial Evaluation

A study evaluated various azaspiro compounds for their antibacterial properties against common pathogens. The results indicated that certain derivatives of 2-Ethyl-2-azaspiro[3.3]heptan demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

CompoundMinimum Inhibitory Concentration (MIC)
2-Ethyl-2-azaspiro[3.3]heptan32 µg/mL
Linezolid derivative16 µg/mL

Research Applications

The compound is being investigated for various applications in medicinal chemistry:

  • Drug Design : Its spirocyclic structure is utilized in designing new drugs with improved selectivity and efficacy.
  • Biological Studies : It serves as a model compound for studying the interactions between spirocyclic amines and biological receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.